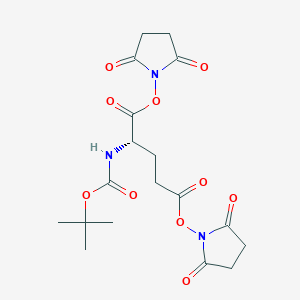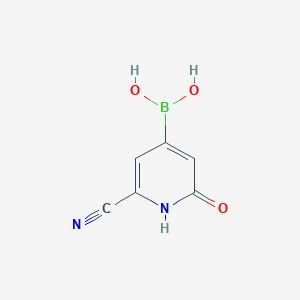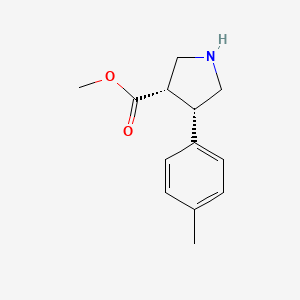
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound known for its role in organic synthesis and medicinal chemistry. It is often used as a reagent in peptide synthesis due to its ability to form stable amide bonds. The compound’s structure includes two 2,5-dioxopyrrolidin-1-yl groups and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate typically involves the reaction of (S)-2-((tert-butoxycarbonyl)amino)pentanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the NHS groups are replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Solvents: Dichloromethane, methanol
Major Products Formed
Amides: Formed through substitution reactions with amines
Alcohol Derivatives: Formed through substitution reactions with alcohols
Free Amines: Formed through deprotection of the Boc group
Aplicaciones Científicas De Investigación
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a coupling reagent to form stable amide bonds in peptide chains.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: For attaching biomolecules to surfaces or other molecules through stable amide linkages.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable amide bonds. The NHS groups activate the carboxyl groups, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are crucial in peptide synthesis and other biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Uniqueness
(S)-Bis(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)pentanedioate is unique due to its dual NHS groups, which provide enhanced reactivity and versatility in forming stable amide bonds. This makes it particularly valuable in peptide synthesis and bioconjugation applications .
Propiedades
Fórmula molecular |
C18H23N3O10 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H23N3O10/c1-18(2,3)29-17(28)19-10(16(27)31-21-13(24)7-8-14(21)25)4-9-15(26)30-20-11(22)5-6-12(20)23/h10H,4-9H2,1-3H3,(H,19,28)/t10-/m0/s1 |
Clave InChI |
JZPUCCDOHQIGSG-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)





